molecular formula C28H56NO7P B560378 Pyrrolidino PAF C-16

Pyrrolidino PAF C-16

Cat. No. B560378
M. Wt: 549.7 g/mol
InChI Key: QBLLCUIJMABRFJ-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Pyrrolidino PAF C-16 has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study the effects of structural modifications on the activity of Platelet Activating Factor analogs.

    Biology: It is used to investigate the role of Platelet Activating Factor in cellular signaling and inflammation.

    Medicine: It is studied for its potential therapeutic applications in conditions involving inflammation and hypotension.

    Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery.

Mechanism of Action

Pyrrolidino PAF C-16 exerts its effects by binding to specific cell surface receptors, leading to the activation of intracellular signaling pathways. This results in the production of active oxygen species and the activation of polymorphonuclear leucocytes and monocytes. The compound’s hypotensive action is mediated through its ability to induce vasodilation and reduce blood pressure .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pyrrolidino PAF C-16 is synthesized through a series of chemical reactions involving the modification of the Platelet Activating Factor C-16 structureThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidino PAF C-16 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Comparison with Similar Compounds

Similar Compounds

    Platelet Activating Factor C-16: The natural form of the compound with similar but less potent biological activities.

    Platelet Activating Factor C-18: Another analog with different structural features and biological activities.

    Lyso-Platelet Activating Factor: A precursor form with distinct chemical properties.

Uniqueness

Pyrrolidino PAF C-16 is unique due to its enhanced potency and specific structural modifications that confer distinct biological activities. Its ability to induce hypotension and platelet aggregation more effectively than natural Platelet Activating Factor makes it a valuable research tool and potential therapeutic agent .

properties

IUPAC Name

[(2R)-2-acetyloxy-3-hexadecoxypropyl] 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H56NO7P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-19-23-33-25-28(36-27(2)30)26-35-37(31,32)34-24-22-29(3)20-17-18-21-29/h28H,4-26H2,1-3H3/t28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLLCUIJMABRFJ-MUUNZHRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+]1(CCCC1)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H56NO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

549.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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